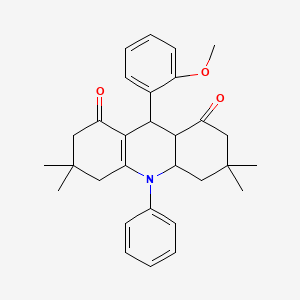
9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reagents and intermediates.
化学反応の分析
Types of Reactions
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学的研究の応用
9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other acridine derivatives and compounds with similar ring structures, such as:
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- Various furocoumarin derivatives
Uniqueness
What sets 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties
特性
分子式 |
C30H35NO3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,4a,5,7,9,9a-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H35NO3/c1-29(2)15-21-27(23(32)17-29)26(20-13-9-10-14-25(20)34-5)28-22(16-30(3,4)18-24(28)33)31(21)19-11-7-6-8-12-19/h6-14,21,26-27H,15-18H2,1-5H3 |
InChIキー |
RGUCLKHGCDFNOL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=CC=C5OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


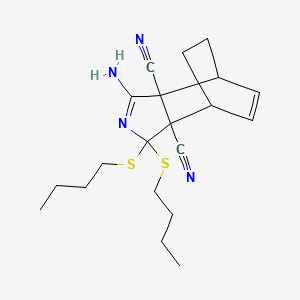
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

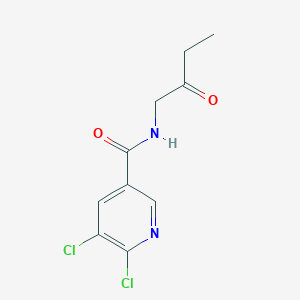

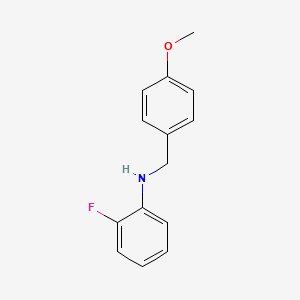
![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one](/img/structure/B12626730.png)
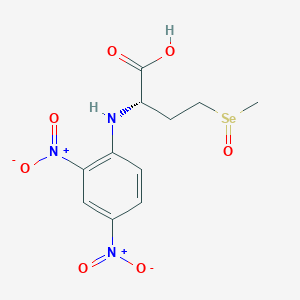
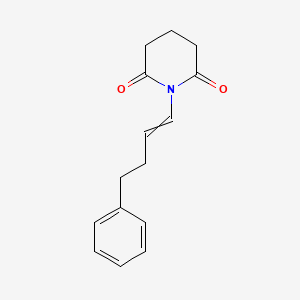
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
